molecular formula C16H18O B13797399 2-(4-Ethylbenzyl)-4-methylphenol

2-(4-Ethylbenzyl)-4-methylphenol

Cat. No.: B13797399
M. Wt: 226.31 g/mol
InChI Key: ZCADTUYPVZVCIK-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzyl)-4-methylphenol is a phenolic compound characterized by a central phenol ring substituted with a methyl group at the para position (C4) and a 4-ethylbenzyl group at the ortho position (C2). This structure combines aromatic rigidity with alkyl chain flexibility, influencing its physical, chemical, and biological properties.

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]-4-methylphenol

InChI

InChI=1S/C16H18O/c1-3-13-5-7-14(8-6-13)11-15-10-12(2)4-9-16(15)17/h4-10,17H,3,11H2,1-2H3

InChI Key

ZCADTUYPVZVCIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=CC(=C2)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-(4-Ethylbenzyl)-4-methylphenol typically involves the alkylation of a substituted phenol with an appropriate benzyl derivative. The key reaction is the electrophilic aromatic substitution where the benzyl moiety is introduced onto the phenol ring at a specific position.

Alkylation of 4-Methylphenol with 4-Ethylbenzyl Halides

A common route involves the reaction of 4-methylphenol with 4-ethylbenzyl chloride or bromide under Friedel-Crafts alkylation conditions. This method uses Lewis acid catalysts such as aluminum chloride (AlCl₃) to facilitate the electrophilic substitution.

  • Reaction conditions:

    • Catalyst: AlCl₃ or other Lewis acids
    • Solvent: Often dichloromethane or chloroform
    • Temperature: 0–40 °C to control reaction rate and selectivity
    • Time: Several hours depending on scale and catalyst efficiency
  • Mechanism:

    • Formation of the benzyl carbocation from 4-ethylbenzyl halide catalyzed by AlCl₃
    • Electrophilic attack on the ortho or para position of 4-methylphenol
    • Subsequent proton loss to restore aromaticity and yield the substituted phenol

This method yields 2-(4-Ethylbenzyl)-4-methylphenol with good regioselectivity due to the directing effects of the methyl and hydroxyl groups on the phenol ring.

Catalytic Hydrogenation and Purification

In processes involving Mannich bases or intermediates, catalytic hydrogenation over palladium, platinum, or nickel catalysts is employed to reduce intermediates to the desired phenol derivatives. The reaction is carefully controlled to avoid over-reduction or decomposition.

  • Typical catalysts: Pd/C, Pt/Al₂O₃, Ni-based catalysts
  • Temperature: Up to 200 °C
  • Pressure: Hydrogen atmosphere, variable
  • Removal of by-products such as water and amines is critical to maintain catalyst activity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzyl)-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethylbenzyl)-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

4-Methylphenol (para-Cresol)

  • Structure: A single phenol ring with a methyl group at C3.
  • Key Differences: Odor Activity: 4-Methylphenol has a low odor threshold (1.3 µg m⁻³) and is a major contributor to malodors in agricultural settings, accounting for 68–81% of odor activity values (OAVs) in swine manure . Biological Activity: In transcriptional activation assays, 4-methylphenol elicits ~50% of the maximal ATPase activity of DmpR-flag compared to phenol, indicating reduced efficacy due to steric hindrance at the para position . Analytical Challenges: Often confused with 3-methylphenol during gas chromatography due to similar retention indices (RIs) and mass spectra .

4-Ethylphenol

  • Structure: Phenol with an ethyl group at C4.
  • Key Differences: Mosquito Attraction: Blends containing 4-ethylphenol and 4-methylphenol show enhanced attractancy for Aedes albopictus females, with tertiary blends (adding indole) increasing trap captures by 30–39% . Volatility: Higher molecular weight than 4-methylphenol reduces volatility, but its polar hydroxyl group maintains moderate solubility in hydrophobic matrices like PDMS sorbents .

4-Ethylguaiacol

  • Structure: Guaiacol (2-methoxyphenol) with an ethyl group at C4.
  • Key Differences: Odor Profile: Contributes significantly to smoked food aromas, with OAVs second only to guaiacol. Its methoxy group enhances resonance stabilization, increasing odor potency compared to non-methoxy-substituted phenols .

2-(3,5-Di-tert-butyl-4-hydroxybenzyl)-4-methylphenol

  • Structure: A hindered phenolic antioxidant with tert-butyl groups at C3 and C5.
  • Key Differences: Antioxidant Efficacy: The tert-butyl groups provide steric protection to the phenolic -OH, enhancing radical-scavenging capacity. In contrast, 2-(4-Ethylbenzyl)-4-methylphenol lacks this stabilization, likely reducing its antioxidant performance .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Positional Isomerism: Ortho-substituted phenols (e.g., 2-methylphenol) generally exhibit higher transcriptional activation in DmpR-flag assays than para-substituted analogs due to reduced steric interference with enzyme binding .
  • This could limit its efficacy in attractant blends but enhance thermal stability in material science applications .

Odor and Volatility

  • Molecular Weight vs. Odor Threshold: While 4-methylphenol dominates OAVs in manure, the larger molecular weight of 2-(4-Ethylbenzyl)-4-methylphenol likely lowers its volatility, reducing odor contribution. However, metabolic degradation could release volatile fragments (e.g., 4-methylphenol) .

Analytical Differentiation

  • Chromatographic Challenges: Differentiation from isomers (e.g., 3-ethylbenzyl analogs) requires high-resolution GC-MS with optimized RIs. For example, 4-methylphenol and 3-methylphenol are often misidentified without secondary confirmation .

Q & A

Q. Table 1. Optimized Photocatalytic Degradation Conditions

ParameterOptimal RangeImpact on Efficiency
Catalyst Load (TiO₂)1.5–2.0 g/LDirectly proportional to rate
pH5.0–7.0Neutral pH minimizes catalyst deactivation
UV Intensity30–40 mW/cm²Higher intensity accelerates degradation
Source: Adapted from

Q. Table 2. Common Byproducts in Synthesis

ByproductCauseMitigation Strategy
4-MethylphenolIncomplete alkylationIncrease reaction time/temperature
Di-alkylated derivativeExcess benzyl halideUse stoichiometric control
Source:

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